ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate
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Description
Ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C20H22BrN5O3S and its molecular weight is 492.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Novel Synthesis Techniques
Innovative synthesis methods have been developed for producing derivatives of pyrido[1,4]diazepines, highlighting the compound's chemical flexibility and the potential for creating a wide range of bis-functionalized derivatives. These methods pave the way for accessing novel chemical libraries for further research (El Bouakher et al., 2013).
Antiproliferative Activity
Derivatives of the compound have been investigated for their antiproliferative activity against human cancer cell lines, indicating potential applications in cancer research (Liszkiewicz, 2002).
Potential Applications
Anti-Juvenile Hormone Agents
Similar compounds have been synthesized and tested as anti-juvenile hormone agents, demonstrating potential for use in pest control and insect population management (Ishiguro et al., 2003).
Heterocyclic Systems Synthesis
The utility of related compounds in synthesizing diverse heterocyclic systems showcases the versatility of these chemicals in creating complex molecules with potential applications in pharmaceuticals and materials science (Selič et al., 1997).
Molecular Interactions and Crystal Packing
Molecular Interactions
Studies on similar compounds reveal interesting molecular interactions, such as N⋯π and O⋯π interactions, which contribute to our understanding of crystal packing and molecular assembly (Zhang et al., 2011).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O3S/c1-2-9-25-18(28)16-17(23-19(30-16)24-10-3-4-11-24)26(20(25)29)12-15(27)22-14-7-5-13(21)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOYRTQNICCCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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